2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol
Overview
Description
The compound “2-{4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-ylamino}ethan-1-ol” is also known as a Dipyridamole Analogue . It has a molecular formula of C28H48N8O4. This compound is an equilibrative nucleoside transporter 1 (ENT1) inhibitor.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes two azocan-1-yl groups, a pyrimido[5,4-d][1,3]diazin-2-yl group, and multiple hydroxyethylamino and ethan-1-ol groups .Scientific Research Applications
Crystallographic Characterization
- Complex Formation and Structural Analysis : Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under hydrothermal conditions transforms unexpectedly, showcasing a zigzag skeleton with two dimethylpyrimidinylsulfanyl groups at both ends. The coordination of the nitrogen atoms in the skeleton is planar (Wang et al., 2010).
Semiconductor Research
- Molecular Semiconductors : Synthesis and properties of thiophene-diazine semiconductors were examined. Despite the presence of electron-poor heteroaromatic rings, these oligomers are p-channel semiconductors. Their solid-state fluorescence efficiency suggests behavior as extended pi systems, advantageous in light-emitting transistors (Ortiz et al., 2009).
Biological Activity and Enzyme Inhibition
- Potential Inhibitors of Enzymes : Synthesized derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine showed significant inhibition of 15-lipoxygenase, indicating potential biological applications (Asghari et al., 2016).
Ligand Synthesis and Complexation
- Schiff Base Ligand Synthesis : A new hexadentate Schiff base ligand was synthesized and its monomeric complexes with Co(II), Ni(II), Cu(II), and Zn(II) were characterized. Studies revealed octahedral geometries for all complexes, suggesting potential in various applications, including biological activity against organisms like E. coli and S. aureus (Al‐Hamdani & Shaker, 2011).
Polymeric Complexes and Network Structures
- Azido-Bridged Cadmium(II) Polymeric Complexes : Synthesis and characterization of Cd(II)-azido polymeric complexes with bis(bidentate) diazine Schiff bases as auxiliary bridging ligands led to the formation of different types of polymeric networks. These compounds are important for understanding coordination polymers and their potential applications (Yue et al., 2004).
Drug Formulation Studies
- Dipyridamole Degradant Impurities : A study identified unknown impurities in Dipyridamole drug formulations, characterizing their structures and providing insight into the stability and quality control of pharmaceutical products (Subbaiah et al., 2012).
Chiral Coordination Polymers
- Spontaneous Resolution and Chirality in Coordination Polymers : Research on azido-bridged coordination polymers prepared using achiral diazine ligands. The study explores the induced chirality in these polymers, contributing to the understanding of coordination chemistry and materials science (Gao et al., 2004).
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : Studies in the field of biologically active azines, particularly pyrimidine derivatives and their analogs, indicate their significance in synthesizing biologically active compounds (Ovsyannikova et al., 2016).
Optical and Electronic Properties
- Polyimide/Silica NLO Hybrid Materials : Research on the synthesis of polyimide/silica NLO hybrid materials incorporating nonlinear optical molecules. These materials show potential applications in optical devices due to their excellent thermal stability and electro-optic coefficients (Qiu et al., 2008).
properties
IUPAC Name |
2-[[4,8-bis(azocan-1-yl)-2-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N8O4/c37-19-15-35(16-20-38)27-30-24-23(25(31-27)33-11-7-3-1-4-8-12-33)29-28(36(17-21-39)18-22-40)32-26(24)34-13-9-5-2-6-10-14-34/h37-40H,1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOCTHJHIGLQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCCCC4)N(CCO)CCO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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